Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylphenethylamine hydrochloride typically involves the protection of the amine group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate. The resulting Boc-protected intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 4-Boc-aminomethylphenethylamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Boc-aminomethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is aminomethylphenethylamine.
Scientific Research Applications
4-Boc-aminomethylphenethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Boc-aminomethylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. This compound can act as a precursor for the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylphenethylamine hydrochloride: Lacks the Boc-protecting group.
N-Boc-phenethylamine: Similar structure but different functional groups.
Uniqueness
4-Boc-aminomethylphenethylamine hydrochloride is unique due to its Boc-protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C14H23ClN2O2 |
---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15;/h4-7,16H,8-10,15H2,1-3H3;1H |
InChI Key |
OMMKOAJCQFJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN.Cl |
Origin of Product |
United States |
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